![molecular formula C15H15N3O3 B2668960 (2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide CAS No. 2097939-62-1](/img/structure/B2668960.png)

(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

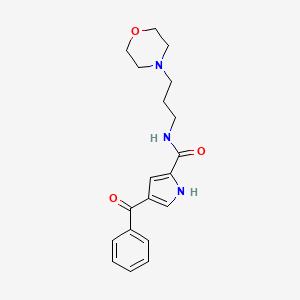

Description

The compound is a derivative of 2-oxo-1,2-dihydroquinoline . Quinolin-2 (1 H )-one is an aza-heterocyclic compound that consists of a fused benzene ring and a 2 (1 H )-pyridone moiety . It’s notable for its presence in natural compounds and its broad applications in medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of similar compounds, such as 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, has been achieved using a triethylamine-mediated O -acylation reaction between 8-hydroxyquinolin-2 (1 H )-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature . This methodology is notable for its clean reaction profile and straightforward procedure .Molecular Structure Analysis

The 2-oxoquinoline derivative was characterized using spectroscopic, spectrometric, and thermal analyses, enabling a comprehensive understanding of its molecular structure and thermal properties .Chemical Reactions Analysis

The tautomerism between 2-quinolone and hydroxyquinoline has been studied using spectroscopic and computational methods . It was found that 2-quinolone is the predominant tautomer in both a nonaqueous phase liquid and a solid state due to its high hydrogen-bonded dimeric stabilization .Scientific Research Applications

Synthesis Methodologies

Lewis Acid-Catalyzed Cyclization : An efficient route to 1-formyl-1,2-dihydroquinolines is described, utilizing BF3-catalyzed cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides, which can be feasibly prepared from N-(o-acylphenyl)formamides. This method highlights a synthetic strategy relevant to the compound by demonstrating the versatility of dihydroquinoline derivatives in organic synthesis (Kobayashi et al., 1995).

Ring-Closing Metathesis : The sequential N-acylamide methylenation followed by enamide ring-closing metathesis provides a synthetic entry to the 1,4-dihydroquinoline nucleus, indicating a pathway that might be applicable for synthesizing structures related to "(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide" (Bennasar et al., 2005).

Chemical Properties and Reactions

Asymmetric Synthesis : The use of chiral formamidines affixed to variously substituted tetrahydroisoquinolines allows asymmetric C-C bond-forming reactions to occur, leading to a wide variety of (S)-1-alkyl-1,2,3,4-tetrahydroisoquinolines constructed in >90% enantiomeric excess. This demonstrates the compound's potential as a precursor in asymmetric synthesis, providing a pathway to a diverse range of alkaloids (Meyers et al., 1988).

Diastereoselective Reduction : The diastereoselective reduction of enamides derived from 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline with hydrogen over a platinum catalyst affords diastereomeric mixtures enriched in the (1R)-isomer. This property could be useful in the selective synthesis of diastereomers for compounds similar to "this compound" (Maclean et al., 1992).

Mechanism of Action

While the specific mechanism of action for “(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide” is not available, similar compounds have shown promising and effective structures for inhibition of key receptor tyrosine kinases (RTKs) involved in the formation and maintenance of the tumor vasculature, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases .

Properties

IUPAC Name |

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-16-13(19)7-4-8-17-15(21)11-9-14(20)18-12-6-3-2-5-10(11)12/h2-7,9H,8H2,1H3,(H,16,19)(H,17,21)(H,18,20)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWFKBFGUFMCSS-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C=C/CNC(=O)C1=CC(=O)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2668877.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2668880.png)

![2-(5-(hydroxymethyl)-2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-methylacetamide](/img/structure/B2668882.png)

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2668887.png)

![4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2668893.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2668894.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2668897.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2668898.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2668900.png)